molecular formula C6H11NO3 B056716 D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI) CAS No. 114717-07-6

D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI)

Cat. No.: B056716
CAS No.: 114717-07-6
M. Wt: 145.16 g/mol
InChI Key: RVIGBNHLNBRMFX-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Closantel (sodium) is a synthetic antiparasitic agent belonging to the salicylanilide class of compounds. It is primarily used in veterinary medicine to treat and control parasitic infections in livestock, such as sheep and cattle. Closantel is effective against a range of parasites, including liver flukes, gastrointestinal roundworms, and certain arthropods . The compound is known for its potent activity and broad-spectrum efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of closantel (sodium) involves several key steps:

    Condensation Reaction: The initial step involves the condensation of p-chlorobenzyl cyanide with adjacent nitro p-chlorotoluene to form an intermediate compound.

    Reduction Reaction: The intermediate is then subjected to a reduction reaction to convert the nitro group to an amino group.

    Second Condensation Reaction: The reduced intermediate undergoes a second condensation reaction with 2-hydroxy-3,5-diiodo benzoic acid to form closantel.

    Formation of Sodium Salt: Finally, the closantel is converted to its sodium salt form by reacting with sodium hydroxide.

Industrial Production Methods: Industrial production of closantel (sodium) typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Closantel (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products:

Scientific Research Applications

Closantel (sodium) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of closantel (sodium) involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This leads to the inhibition of adenosine triphosphate (ATP) synthesis, resulting in a decrease in energy production and eventual death of the parasite. Closantel targets enzymes such as succinate dehydrogenase and fumarate reductase, which are involved in the oxidative phosphorylation pathway .

Comparison with Similar Compounds

Closantel (sodium) is unique among antiparasitic agents due to its specific mechanism of action and broad-spectrum efficacy. Similar compounds include:

Closantel stands out due to its high potency and effectiveness against a wide range of parasites, making it a valuable tool in veterinary medicine.

Properties

CAS No.

114717-07-6

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R,3R,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4+,5+/m0/s1

InChI Key

RVIGBNHLNBRMFX-VPENINKCSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@H](N1)C(=O)O)O

SMILES

CC1CC(C(N1)C(=O)O)O

Canonical SMILES

CC1CC(C(N1)C(=O)O)O

Synonyms

D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)- (9CI)

Origin of Product

United States

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